SRI-37684
Description
SRI-37684 is a novel glucose transporter (GLUT) inhibitor identified through structure-based virtual screening (SBVS) to target glioblastoma (GBM) cells. It belongs to the dihydroquinolinone chemical class and exhibits preferential inhibition of GBM patient-derived xenograft (PDX) cell growth while sparing non-neoplastic astrocytes (NHAs) and neurons . This compound reduces glucose uptake by 40–50% in GBM PDX cells and suppresses glycolytic capacity under metabolic stress, making it a candidate for targeting metabolic vulnerabilities in cancer .
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.42 |
IUPAC Name |
N-(4-(1H-Indol-4-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide |
InChI |
InChI=1S/C23H18N4O2/c28-22-12-19(16-4-1-5-20-18(16)8-10-25-20)17-7-6-15(11-21(17)27-22)26-23(29)14-3-2-9-24-13-14/h1-11,13,19,25H,12H2,(H,26,29)(H,27,28) |
InChI Key |
QPCZEOJDMQKHEV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C=C1)C(C3=CC=CC4=C3C=CN4)CC(N2)=O)C5=CN=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRI37684; SRI 37684; SRI-37684 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations :
- This compound vs. SRI-37683: Both share the dihydroquinolinone backbone but differ in binding dynamics. This compound shows a clear IC₅₀ (33 μM) for glucose uptake, while SRI-37683 achieves ~50% inhibition at 3 μM without a calculable IC₅₀ due to assay limitations . SRI-37683 also uniquely suppresses extracellular acidification rate (ECAR) under glucose starvation, suggesting broader metabolic effects .
- This compound vs. BAY-876 : BAY-876 is GLUT1-selective with higher potency (IC₅₀ = 2 nM), but its larger molecular weight and brain/blood partition coefficient limit structural flexibility compared to this compound .
- This compound vs. Isoflavones: Isoflavones inhibit both tyrosine kinases and glucose uptake but lack the dihydroquinolinone scaffold, resulting in less specificity for GLUT-mediated pathways .
Mechanistic Insights from Docking Studies
Table 2: Binding Interactions and Selectivity
Key Observations :
- This compound and SRI-37683 bind to conserved residues (Asn286, Gln280) in both GLUT1 and GLUT3, explaining their lack of isoform selectivity.
- BAY-876’s GLUT1 selectivity arises from interactions with isoform-specific residues absent in GLUT3 .
Toxicity and Therapeutic Index
Table 3: Toxicity Profiles
Key Observations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
